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2-(4-Methoxynaphthalen-1-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine

Photoacid generation quantum yield Sensitized photolysis Triazine PAG efficiency

Managing multiple PAG inventories for different photospeeds creates supply chain complexity. Triazine B (CAS 69432-40-2) resolves this via sensitizer-tunable acid generation: >10-fold quantum yield increase (Φ_HCl 0.007 direct vs. 0.111 with acetone; 0.074 with ITX), enabling one PAG for multiple resist grades. Patent-validated for BARC in KrF/ArF multilayer stacks. Chlorine-only alternative where brominated PAGs are restricted.

Molecular Formula C16H9Cl6N3O
Molecular Weight 472 g/mol
CAS No. 69432-40-2
Cat. No. B1355414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxynaphthalen-1-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine
CAS69432-40-2
Molecular FormulaC16H9Cl6N3O
Molecular Weight472 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C2=CC=CC=C21)C3=NC(=NC(=N3)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
InChIInChI=1S/C16H9Cl6N3O/c1-26-11-7-6-10(8-4-2-3-5-9(8)11)12-23-13(15(17,18)19)25-14(24-12)16(20,21)22/h2-7H,1H3
InChIKeyFVNIIPIYHHEXQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triazine Photoacid Generator Procurement Benchmarking


2-(4-Methoxynaphthalen-1-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS 69432-40-2) – also designated Triazine B, TAZ-106, or BU-1557 – is a non-ionic, halogenated 1,3,5-triazine photoacid generator (PAG) employed in chemically amplified photoresist formulations for i-line (365 nm) and broadband UV lithography. Molecular formula C₁₆H₉Cl₆N₃O, molecular weight 471.98 g·mol⁻¹, calculated XLogP3-AA of 6.2 [1]. Its distinguishing structural feature is the 4-methoxy-1-naphthyl substituent at the 2-position of the s-triazine ring, which differentiates it from simpler aryl-substituted analogs (e.g., 4-methoxyphenyl, 4-methoxystyryl) in terms of absorption profile, photochemical pathway partitioning, and sensitization responsiveness [2].

Sensitizer-dependent PAG for i-line and broadband UV lithography
4-Methoxynaphthyl substituent enables solvent-pathway bifurcation
Distinct from simpler aryl analogs in photochemical performance

Why Aryl Substituent Determines PAG Performance


Within the 2-aryl-4,6-bis(trichloromethyl)-1,3,5-triazine PAG class, photochemical performance is exquisitely sensitive to the identity of the 2-aryl substituent. The 2-methyl derivative exhibits C–Cl bond-breaking quantum yields 30–40× higher than the 2-furylethylidene and 2-methoxystyryl analogs under direct excitation [1]. The 4-methoxynaphthyl substituent in CAS 69432-40-2 introduces a further decisive variable: solvent-dependent pathway bifurcation between homolytic (radical) and heterolytic (ionic) C–Cl cleavage, a property not observed for simpler aryl congeners [2]. Consequently, substituting one bis(trichloromethyl)triazine for another without accounting for aryl-group-specific photophysics risks unpredictable acid generation efficiency, altered lithographic contrast, and compromised resist profile fidelity.

Aryl substituent mismatch may shift acid generation efficiency and resist contrast; direct replacement with other bis(trichloromethyl)triazines risks unpredictable lithographic performance.
Solvent-dependent heterolytic vs. homolytic pathway may not replicate with 4-methoxyphenyl or 2-methyl analogs; ionic acid generation pathway may be absent in substitutes.
Patent differentiation confirms that 4-methoxyphenyl analog (CAS 3584-23-4) is not treated as interchangeable; formulation performance is aryl-group-dependent.

Differentiation Evidence Against In-Class Bis(trichloromethyl)triazine Analogs


Sensitization-Amplified Acid Generation Quantum Yield

For CAS 69432-40-2, the quantum yield of HCl generation (Φ_HCl) measured under direct excitation in acetonitrile is 0.007 (monitored on the microsecond timescale) [1], indicating intrinsically low acid production from the singlet manifold. This places the compound at the low end of direct-excitation efficiency within the bis(trichloromethyl)triazine class, where the 2-methyl analog (1) achieves C–Cl bond-breaking quantum yields 30–40× greater than extended-conjugation analogs under comparable direct-excitation conditions [2]. However, upon triplet sensitization, Φ_HCl for CAS 69432-40-2 increases to 0.111 with acetone as sensitizer and 0.074 with isopropylthioxanthone (ITX), representing a sensitization amplification factor of approximately 16-fold (acetone) and 11-fold (ITX) [1]. This pronounced sensitization dependence is mechanistically attributed to triplet–triplet energy transfer from the sensitizer to the triazine, with no detectable electron-transfer contribution [1]. By contrast, the radical (homolysis) pathway in nonpolar solvents shows negligible sensitivity to sensitization for this compound [1].

Acid QY Sensitization
Class-level
16.9× increase (Φ_HCl 0.111/0.007) with acetone
Supports sensitizer-dependent formulation control
Direct-excitation Φ_HCl low; sensitization critical for efficiency
Photoacid generation quantum yield Sensitized photolysis Triazine PAG efficiency

Solvent-Controlled Ionic vs. Radical Pathway Bifurcation

CAS 69432-40-2 exhibits a solvent-switchable photochemical mechanism that is unique among well-characterized bis(trichloromethyl)triazine PAGs. In polar acetonitrile, direct excitation leads to C–Cl heterolysis with formation of a detectable carbocation (2⁺), which undergoes subsequent rearrangement to isomeric carbocation structures [1]. The carbocation is rapidly quenched by nucleophiles including halide anions, azide, and methanol [1]. Sensitized photolysis in polar solvent increases the carbocation yield by more than one order of magnitude (>10×) compared to direct excitation, reflecting the higher efficiency of the triplet-mediated pathway [1]. In nonpolar solvents (cyclohexane, benzene), the photochemistry reverts exclusively to conventional C–Cl homolysis producing chlorine atoms, detectable by benzene complexation [1]. This dual-pathway capability is absent in the 2-methyl, 2-furylethylidene, and 2-methoxystyryl analogs studied by Pohlers et al. (1997), which undergo only homolytic C–Cl cleavage irrespective of solvent polarity [2].

Solvent Pathway Bifurcation
Head-to-head
Polar: heterolysis → carbocation Nonpolar: homolysis → Cl atoms
Enables solvent-programmed acid generation mechanism
Not observed in simpler aryl analogs; dual pathway unique
C–Cl heterolysis Photochemical mechanism Solvent-dependent pathway

Patent-Cited Differentiation from 4-Methoxyphenyl Analog

In U.S. Patent 9,502,254 (assigned to Rohm and Haas Electronic Materials), CAS 69432-40-2 is explicitly cited alongside its closest structural analog—2-(4-methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS 3584-23-4)—as a preferred halogen-containing triazine PAG for chemically amplified photoresist compositions designed for short-wavelength imaging at 193 nm and EUV, with particular utility in ion implantation lithography protocols [1]. The patent teaches that one or more of these PAGs may be used, implying that the two compounds are not treated as interchangeable drop-in replacements but rather as distinct PAG options within the same formulation space [1]. The methoxynaphthyl derivative offers the advantage of extended aromatic conjugation (naphthyl vs. phenyl), which red-shifts the absorption spectrum relative to the methoxyphenyl analog, potentially improving spectral overlap with common sensitizers in the 350–420 nm range.

Patent Aryl Differentiation
Head-to-head
Co-cited with 4-methoxyphenyl analog (CAS 3584-23-4) in patent claim
Aryl substitution may influence performance; interchange requires validation
Naphthyl vs phenyl conjugation difference
193 nm photoresist Ion implant lithography Triazine PAG co-formulation

Anti-Reflective Coating Compatibility in Multilayer Stacks

U.S. Patent 6,689,535 discloses anti-reflective coating compositions for multilayer photoresist materials, wherein CAS 69432-40-2 is specifically enumerated alongside a panel of halogen-containing triazine PAGs—including 2-[2-(2-furyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine and 2-[2-(5-methyl-2-furyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine—as suitable acidic compounds for bottom-layer anti-reflective coating (BARC) applications [1]. The patent claims that these compositions enable hyperfine photoresist patterning with rectangular cross-sectional profiles, free of footing or undercutting defects, when using short-wavelength light sources from vacuum ultraviolet (VUV) to extreme ultraviolet (EUV) including KrF and ArF excimer lasers [1]. The inclusion of CAS 69432-40-2 in this specific application context—where the PAG must be compatible with both the BARC crosslinking chemistry and the overlying photoresist layer—indicates that its thermal stability and solubility profile in coating solvents are adequate for multilayer integration [1].

BARC Stack Compatibility
Method context
Patent-validated for BARC integration (KrF, ArF)
Documented multilayer compatibility; interface testing recommended
Compatibility with crosslinking matrix to verify
Anti-reflective coating BARC Hyperfine pattern formation

Triplet–Triplet Energy Transfer Sensitization Mechanism

Mechanistic investigation of the sensitized photochemistry of CAS 69432-40-2 revealed that sensitization by isopropylthioxanthone (ITX) proceeds entirely via triplet–triplet (T–T) energy transfer, with no detectable contribution from electron-transfer pathways [1]. This is mechanistically significant because many triazine PAGs in sensitized systems rely on electron-transfer quenching from the excited sensitizer to the triazine as the primary photochemical step, with rate constants exceeding 10⁹ M⁻¹·s⁻¹ for the T₁ state and 10¹⁰ M⁻¹·s⁻¹ for the S₁ state of phenothiazine sensitizers with simpler triazine substrates [2]. The exclusive T–T energy transfer mechanism observed for CAS 69432-40-2 with ITX implies that the excited-state energetics of the methoxynaphthyl-substituted triazine are tuned such that electron transfer from ITX is thermodynamically unfavorable, whereas T–T energy transfer remains efficient [1]. This mechanistic purity simplifies formulation optimization, as acid generation yield depends predictably on triplet sensitizer concentration and triplet energy rather than on more complex variables such as sensitizer oxidation potential and solvent polarity that govern electron-transfer quenching efficiency.

Thick-Film Suitability
Method context
Listed in negative thick-film resist patent for bump formation
Bromine-free PAG option; benchmark vs brominated comparator
Brominated analogs cited as typically preferred
Triplet–triplet energy transfer Sensitization mechanism ITX photosensitizer

Negative-Tone Thick-Film Photoresist Compatibility

U.S. Patent Application US 2003/0064319 A1 describes negative photoresist compositions for thick-film formation (targeting solder bumping and related packaging applications), wherein halogen-containing triazine compounds including CAS 69432-40-2 are identified as suitable acid generators [1]. The exemplified formulation space includes novolak resin binders, plasticizers, and crosslinking agents, with the triazine PAG serving as the radiation-sensitive component for producing acid upon exposure to wavelengths of 320–420 nm (i-line and broadband UV) [1]. Although bromine-containing triazines such as 2,4-bis(trichloromethyl)-6-(3-bromo-4-methoxy)phenyl-s-triazine are noted as typically preferred in this specific context, the explicit acknowledgment of CAS 69432-40-2 as a viable PAG for thick-film negative-tone resists differentiates it from structurally related triazines that lack sufficient thermal stability or solubility in the high-solids formulations required for film thicknesses exceeding 5–10 μm [1].

Sensitization Mechanism
Head-to-head
Exclusive T–T energy transfer from ITX (no electron transfer)
Predictable sensitization kinetics; T–T energy criteria apply
ITX and acetone validated; electron transfer may dominate with other sensitizers
Negative photoresist Thick-film lithography Bump formation

Procurement-Guided Application Scenarios


Sensitizer-Tuned i-Line Resists with Adjustable Photospeed

When a resist formulation demands adjustable photospeed without changing the PAG, CAS 69432-40-2 offers a >10-fold tunable acid generation quantum yield through selection of triplet sensitizer (Φ_HCl = 0.007 direct vs. 0.111 with acetone; 0.074 with ITX) [1]. This enables a single PAG inventory to serve multiple resist product grades differentiated by sensitivity, reducing procurement complexity. Formulators must ensure the chosen sensitizer has a triplet energy compatible with T–T energy transfer to the triazine; ITX and acetone are mechanistically validated options [1].

BARC-Integrated Stacks for KrF and ArF Lithography

CAS 69432-40-2 is patent-validated for bottom-layer anti-reflective coating (BARC) compositions used in multilayer resist stacks exposed with KrF (248 nm) and ArF (193 nm) excimer lasers [2]. Procurement for this application should verify compatibility of the specific PAG lot with the BARC crosslinking matrix (typically glycoluril- or melamine-based) and confirm that acid diffusion from the BARC layer into the overlying photoresist does not compromise pattern profile—criteria for which CAS 69432-40-2 has demonstrated acceptable performance in the patent examples [2].

Bromine-Free Thick-Film Resists for Wafer-Level Bumping

For applications where brominated PAGs are undesirable—due to regulatory restrictions on halogenated flame retardants or corrosion concerns in post-plating processes—CAS 69432-40-2 provides a chlorine-only alternative within the triazine PAG class for novolak-based negative thick-film resists [3]. Although brominated triazine analogs are cited as typically preferred for sensitivity in this application space, the methoxynaphthyl derivative remains a viable candidate when bromine exclusion is a procurement constraint. Performance benchmarking against the brominated benchmark (e.g., 2,4-bis(trichloromethyl)-6-(3-bromo-4-methoxy)phenyl-s-triazine) under the specific exposure wavelength (320–420 nm) and film thickness target is recommended before final selection [3].

Solvent-Programmable Dual-Mechanism Specialty Platforms

The unique solvent-dependent photochemical pathway bifurcation of CAS 69432-40-2—heterolytic C–Cl cleavage generating carbocations in polar solvents (acetonitrile) vs. homolytic C–Cl cleavage producing chlorine atoms in nonpolar solvents (cyclohexane, benzene) [1]—makes it suitable for specialty resist platforms where the acid generation mechanism itself can be programmed by casting solvent selection. This capability is not shared by the 2-methyl, 2-furylethylidene, or 2-methoxystyryl triazine PAGs, which undergo only homolysis regardless of solvent [4]. Procurement for such dual-mechanism applications should confirm that the PAG supplier provides adequate documentation of residual solvent content and purity, as trace polar impurities could inadvertently activate the ionic pathway during resist film formation.

Application
Selection Property
Validation Focus
Sensitizer-tuned i-line resist formulation
Sensitization-dependent quantum yield
Sensitizer-dependent photospeed validation
BARC-integrated multilayer resist stack
BARC matrix compatibility
Interfacial acid diffusion and profile control
Bromine-free thick-film negative resist
Halogen composition (Cl-only)
Sensitivity benchmarking vs brominated analog
Solvent-programmable dual-mechanism resist
Solvent-dependent pathway bifurcation
Residual solvent and purity monitoring
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